molecular formula C25H21NO6S B3629669 4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate

4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate

Cat. No.: B3629669
M. Wt: 463.5 g/mol
InChI Key: VCJOBLKAILVCNT-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate is a complex organic compound with the molecular formula C25H21NO6S. This compound is characterized by the presence of a morpholinosulfonyl group attached to a benzyl moiety, which is further connected to a 9-oxo-9H-fluorene-3-carboxylate structure. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of 9-oxo-9H-fluorene-3-carboxylic acid, which can be synthesized through the oxidation of 9H-fluorene. This intermediate is then esterified with benzyl alcohol to form benzyl 9-oxo-9H-fluorene-3-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the highest efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites

Mechanism of Action

The mechanism of action of 4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-9H-fluorene-4-carboxylic acid methyl ester
  • 9-Fluorenone-4-carboxylic acid
  • 4-(Phenylsulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate

Uniqueness

4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)methyl 9-oxofluorene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c27-24-21-4-2-1-3-20(21)23-15-18(7-10-22(23)24)25(28)32-16-17-5-8-19(9-6-17)33(29,30)26-11-13-31-14-12-26/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJOBLKAILVCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate
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4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate
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4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate
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4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate
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4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate
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4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate

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